molecular formula C7H5Cl B14615354 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 60040-76-8

2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene

Cat. No.: B14615354
CAS No.: 60040-76-8
M. Wt: 124.57 g/mol
InChI Key: GJVRTLIYDMCQQD-UHFFFAOYSA-N
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Description

2-Chlorobicyclo[410]hepta-1,3,5-triene is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[410]hepta-1,3,5-triene, where one of the hydrogen atoms is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene typically involves the chlorination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through various methods, including the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted bicyclo[4.1.0]hepta-1,3,5-trienes, while oxidation can produce a range of oxidized derivatives.

Scientific Research Applications

2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene exerts its effects depends on the specific context in which it is used. In chemical reactions, the chlorine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, affecting their function and activity.

Comparison with Similar Compounds

2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene can be compared with other similar compounds such as:

    Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the chlorine substitution.

    2-Bromobicyclo[4.1.0]hepta-1,3,5-triene: A similar compound where the chlorine atom is replaced by a bromine atom.

    2-Iodobicyclo[4.1.0]hepta-1,3,5-triene: Another similar compound with an iodine atom instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and the effects of the chlorine atom on its chemical and physical properties.

Properties

CAS No.

60040-76-8

Molecular Formula

C7H5Cl

Molecular Weight

124.57 g/mol

IUPAC Name

2-chlorobicyclo[4.1.0]hepta-1(6),2,4-triene

InChI

InChI=1S/C7H5Cl/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2

InChI Key

GJVRTLIYDMCQQD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C1C(=CC=C2)Cl

Origin of Product

United States

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